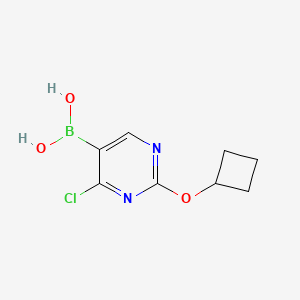
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine precursor. One common method includes the use of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with i-PrMgCl·LiCl . The reaction is carried out at low temperatures (0°C) to ensure high yields. Industrial production methods may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale .
Análisis De Reacciones Químicas
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups . The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved in its biological applications include the reversible binding to diols in biological molecules, which can be exploited for sensing and inhibition purposes .
Comparación Con Compuestos Similares
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and pinacolborane . While phenylboronic acid is commonly used in Suzuki-Miyaura couplings, this compound offers unique reactivity due to the presence of the chloro and cyclobutoxy groups, which can influence the electronic properties and steric hindrance of the molecule . This makes it a valuable reagent for specific synthetic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C8H10BClN2O3 |
|---|---|
Peso molecular |
228.44 g/mol |
Nombre IUPAC |
(4-chloro-2-cyclobutyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BClN2O3/c10-7-6(9(13)14)4-11-8(12-7)15-5-2-1-3-5/h4-5,13-14H,1-3H2 |
Clave InChI |
PRIUCPGQULMZQX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1Cl)OC2CCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


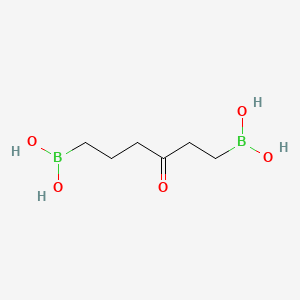
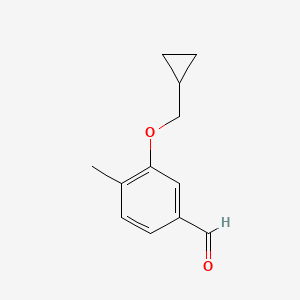
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
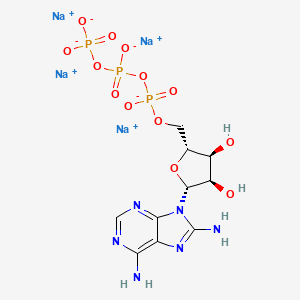
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
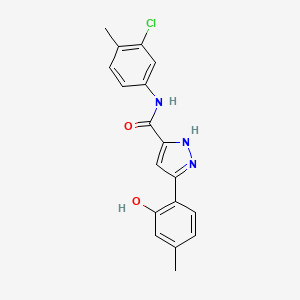
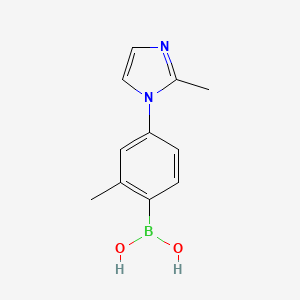

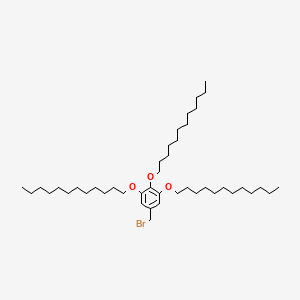
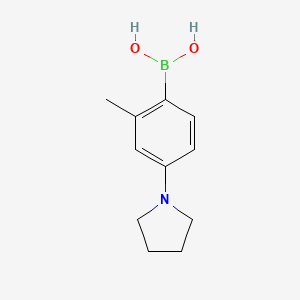
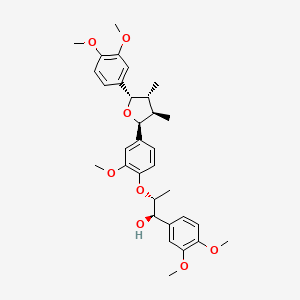
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
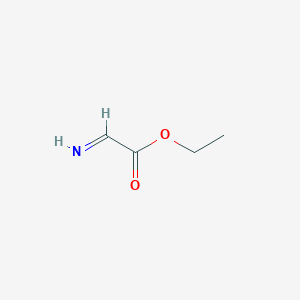
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
